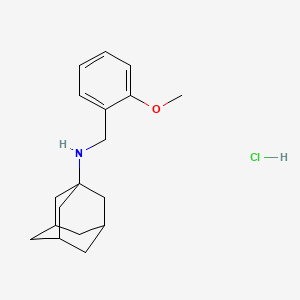

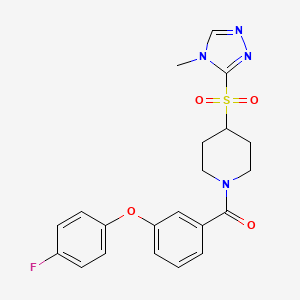

![molecular formula C24H26N2O4 B2443516 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 2413903-64-5](/img/structure/B2443516.png)

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known by its IUPAC name (3S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-piperidinecarboxylic acid , is a complex organic molecule. It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 406.48 . It is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Protecting Groups in Peptide Synthesis

The fluorenyl-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during peptide synthesis. This protecting group can be removed conveniently by the action of triethylamine in dry pyridine solution, allowing for the synthesis of complex peptides and oligonucleotides without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Applications in Organic Synthesis

Compounds containing the fluorenyl group have been employed in the synthesis of luminescent complexes and charge-transfer adducts. For instance, fluorenylidenemethanedithiolato complexes of gold exhibit photoluminescence, which can be attributed to ligand-metal charge transfer, indicating potential applications in materials science and photonic devices (Vicente et al., 2004).

Bioactive Compound Development

Derivatives of the fluorenyl group have been investigated for their bioactivity. For example, azetidinone and thiazolidinone derivatives based on a fluorene moiety have shown antimicrobial and anticancer activities against multidrug-resistant strains and certain cancer cell lines, suggesting their potential as novel therapeutic agents (Hussein et al., 2020).

Enzyme Inhibition Studies

Azetidine derivatives, such as azetidine 2-carboxylic acid, have been used to study the relationship between protein synthesis and ion transport in biological systems. This research has implications for understanding how certain amino acid analogs can affect physiological processes at the cellular level (Pitman et al., 1977).

Chemical Synthesis and Reactivity

The chemistry of fluorenyl and azetidinyl groups also extends to the development of novel synthetic routes for creating diverse molecular structures, including cyclic peptides and spiro compounds, which have applications ranging from pharmaceuticals to materials science (Crich & Sasaki, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Eigenschaften

IUPAC Name |

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODDTKJLAMIFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

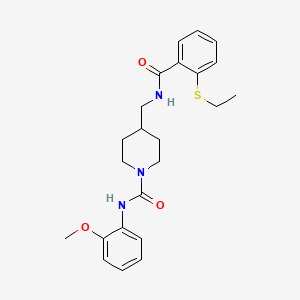

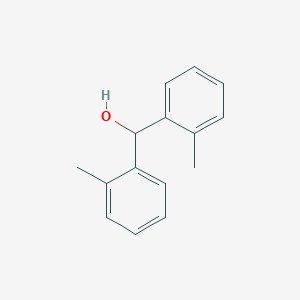

![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)

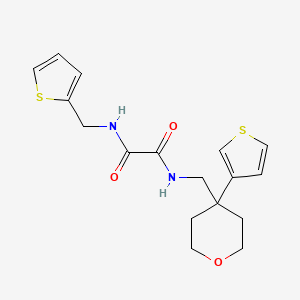

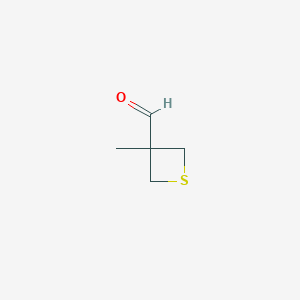

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)

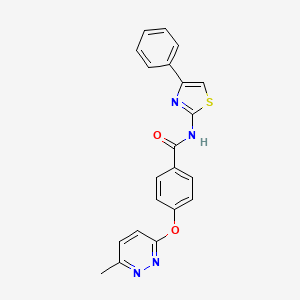

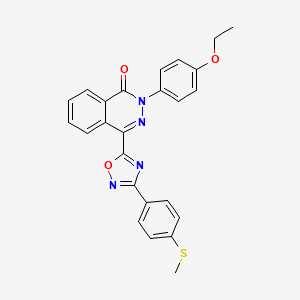

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)

![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)